molecular formula C17H23N3O5 B3083806 [[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-48-8

[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid

Cat. No. B3083806
CAS RN: 1142205-48-8
M. Wt: 349.4 g/mol
InChI Key: RYVYRABOXOAJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as [[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid, is a product for proteomics research . It has a molecular formula of C17H23N3O5 .

Scientific Research Applications

Acylation Reactions

Acylation of amines and pyrazole with derivatives of acetic acid, including compounds structurally related to [[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid, has been researched. Such studies have led to the synthesis of new amides and 1-acylpyrazole upon interaction with various amines and pyrazole. This demonstrates the compound's utility in the synthesis of new chemical entities through acylation reactions (Arutjunyan et al., 2013).

Biochemical Reactivity and Synthesis

The chemical behavior of derivatives structurally related to this compound has been explored in the context of synthesis and biochemical reactivity. One such study focused on synthesizing and evaluating the biological activity of nitrogen heterocyclic compounds through reactions involving bifunctional nucleophiles (Farouk et al., 2021).

Heterobifunctional Cross-Linking Agents

Research into heterobifunctional reagents, which are chemically related to this compound, has been conducted. These reagents are used for coupling peptides to liposomes, indicating potential applications in drug delivery and immunization strategies (Frisch et al., 1996).

Aldose Reductase Inhibition

Compounds structurally similar to this compound have been synthesized and tested for their ability to inhibit aldose reductase. Such inhibition is significant for therapeutic applications, particularly in the context of diabetic complications (La Motta et al., 2008).

Antibacterial and Antifungal Activities

Derivatives of the compound have been synthesized and screened for their antibacterial and antifungal activities. This research indicates potential applications in the development of new antimicrobial agents (Patel & Agravat, 2007).

Novel Natural Products Isolation

Research has been conducted on the isolation of novel compounds from natural sources, which include derivatives structurally similar to this compound. Such studies contribute to the discovery of new bioactive compounds (Kirmizigul et al., 2003).

Future Directions

The future directions of research involving this compound are not specified in the search results. Given its use in proteomics research , it could potentially be involved in studies related to protein structure and function, disease mechanisms, drug targets, and more.

properties

IUPAC Name

2-(N-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-13(21)18-7-9-19(10-8-18)16(22)11-20(12-17(23)24)14-3-5-15(25-2)6-4-14/h3-6H,7-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVYRABOXOAJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Reactant of Route 2
[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Reactant of Route 3
Reactant of Route 3
[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Reactant of Route 4
[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Reactant of Route 5
[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Reactant of Route 6
Reactant of Route 6
[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.